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Compound of Interest

Compound Name: Quene 1-AM

CAS No.: 86293-31-4

Cat. No.: B1623296

Get Quote

Abstract & Introduction
Quene 1-AM is a fluorescent, cell-permeant derivative of the quinoline-based indicator series

(analogous to the calcium sensor Quin-2) designed specifically for measuring intracellular pH (

).[1] Unlike many modern ratiometric dyes (e.g., SNARF-1), Quene 1 is primarily an intensity-
based sensor with a pKa of approximately 7.3, making it exceptionally sensitive to physiological
pH changes in the cytosol (pH 7.0–7.4).

While newer ratiometric probes exist, Quene 1 remains a valuable tool due to its specific

spectral properties (UV/Violet excitation) and its high leakage resistance compared to BCECF.

This guide provides a rigorous, self-validating protocol for using Quene 1-AM in flow cytometry,

emphasizing the Nigericin-High

Clamp method, which is mandatory for converting arbitrary fluorescence units into absolute pH
values.
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Cell Permeability: The acetoxymethyl (AM) ester group neutralizes the molecule's charge,

allowing passive diffusion across the cell membrane.

Intracellular Trapping: Cytosolic esterases hydrolyze the AM groups, regenerating the

polyanionic, cell-impermeant Quene 1.

pH Sensing: The fluorescence quantum yield of Quene 1 increases significantly as pH

increases (alkalinization).

Spectral Profile: Excitation

nm; Emission

nm.

Experimental Design & Optical Configuration
Optical Configuration
Quene 1 requires excitation in the near-UV or violet range. Modern flow cytometers equipped

with a 405 nm (Violet) laser are suitable, though a 355 nm (UV) laser is historically standard.

Parameter
Recommended
Setting

Alternative Setting Notes

Excitation Source 405 nm Laser (Violet) 355 nm Laser (UV)

390 nm is the peak;

405 nm excites the tail

but is effective on

modern high-power

lasers.

Emission Filter 530/30 nm (BP) 525/50 nm (BP)
Standard "AmCyan"

or "V500" channel.

Dichroic Mirror 505 LP -
Ensure light <500 nm

is blocked.

Detector PMT / APD -
Linear amplification

mode is required.
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Reagents & Materials
Quene 1-AM: (e.g., Santa Cruz Biotech sc-215764). Dissolve in high-quality anhydrous

DMSO to 1–5 mM stock. Store at -20°C, desiccated.

Nigericin: (Ionophore). Stock 10 mM in Ethanol.

Calibration Buffers: A series of High-

buffers (see Section 4).

Flow Buffer: HBSS or HEPES-buffered saline (pH 7.4) with physiologic glucose.

Mechanism of Action
The following diagram illustrates the "Trap and Sense" mechanism of Quene 1-AM and the

principle of the Nigericin Clamp used for calibration.
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Caption: Mechanism of Quene 1-AM loading and the Nigericin Clamp principle for equilibrating

intra/extracellular pH.

The "Nigericin Clamp" Calibration Protocol
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Critical Concept: Because Quene 1 is an intensity-based probe (not ratiometric), fluorescence

intensity is influenced by dye loading efficiency and cell volume, not just pH. Therefore, you

cannot simply compare Mean Fluorescence Intensity (MFI) between samples. You must

generate a standard curve for every experiment using the Nigericin Clamp.

The Principle: Nigericin is an ionophore that exchanges

for

. If cells are placed in a buffer where the extracellular

matches the intracellular

(~135-140 mM), the

gradient is abolished. Consequently, the

gradient also collapses, and

becomes equal to

.

Preparation of High- Calibration Buffers
Prepare four buffers with fixed

(140 mM) but varying pH.

Component Concentration Function

KCl 135 mM Matches cytosolic K+

NaCl 10 mM Minor osmolarity adjustment

MgCl₂ 1 mM Physiological Mg2+

HEPES 20 mM Buffering agent

Glucose 10 mM Energy source

Nigericin 10 µM Added just before use

pH Adjustment:
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Buffer A: Adjust to pH 6.5

Buffer B: Adjust to pH 7.0

Buffer C: Adjust to pH 7.5

Buffer D: Adjust to pH 8.0

Step-by-Step Experimental Protocol
Phase 1: Cell Preparation and Staining

Harvest Cells: Prepare a single-cell suspension (

cells/mL) in standard Flow Buffer (e.g., HBSS).

Loading: Add Quene 1-AM to a final concentration of 5–10 µM.

Note: Higher concentrations may be needed compared to modern dyes due to the lower

quantum yield of quinoline probes.

Incubation: Incubate for 30–45 minutes at 37°C in the dark.

Tip: Do not wash immediately. Allow 15 minutes at room temperature post-incubation for

complete esterase hydrolysis.

Washing: Wash cells

with pre-warmed Flow Buffer to remove excess extracellular dye.

Resuspension: Resuspend cells in Flow Buffer at

cells/mL. Keep on ice (dark) until analysis.

Phase 2: Experimental Treatment & Calibration Setup[2]
Divide the stained cells into two fractions:

Experimental Fraction: Treated with drug/stimulus of interest.
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Calibration Fraction: Divided further into 4 aliquots (for the pH 6.5, 7.0, 7.5, 8.0 buffers).

Experimental Arm Calibration Arm (Nigericin Clamp)

Stain Cells with Quene 1-AM
(37°C, 45 min)

Split Sample

Apply Treatment
(Drug/Stimulus) Pellet Cells

Acquire MFI
(Unknown pH)

Resuspend in High-K+ Buffers
+ 10 µM Nigericin

Incubate 10 min
(Equilibrate pH)

Acquire MFI
(Known pH: 6.5, 7.0, 7.5, 8.0)

Click to download full resolution via product page

Caption: Workflow separating experimental samples from the mandatory Nigericin calibration

curve.

Phase 3: Acquisition and Analysis
Set Voltages: Run the "pH 7.5" calibration tube first. Adjust the PMT voltage on the

Violet/AmCyan (530/30) channel so the population sits in the middle of the linear dynamic

range (e.g.,
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to

on a log scale).

Acquire Calibration Standards: Run the pH 6.5, 7.0, 7.5, and 8.0 tubes. Record the Median

Fluorescence Intensity (MFI) for the live, singlet population.

Acquire Samples: Run experimental samples using the exact same voltage settings.

Data Analysis & Calculation
Since Quene 1 is intensity-based, you must interpolate the pH of your samples from the

calibration curve.

Plot the Standard Curve:

X-axis: pH of Calibration Buffers (6.5, 7.0, 7.5, 8.0).

Y-axis: MFI of Quene 1.

Expectation: A sigmoidal or linear increase in fluorescence as pH increases.

Curve Fitting: Perform a linear regression (if the range is narrow, e.g., 7.0–7.5) or a

sigmoidal fit (4-parameter logistic) for the full range.

Calculation: Use the equation of the line (

) to solve for

(pH):

Troubleshooting & Caveats
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Issue Cause Solution

Dye Leakage Anion transport out of cell

Use Probenecid (1–2 mM) in

all buffers to inhibit anion

transporters. Keep cells at

room temp or 4°C after

loading.

Low Signal
Poor loading or 405nm

excitation efficiency

Increase dye conc. to 10 µM.

Ensure 530/30 filter is used

(peak emission).

High Background
Autofluorescence or

extracellular dye

Wash cells thoroughly. Use a

"Time Gate" to exclude debris.

Ensure Nigericin buffers are

fresh.

Variability Cell size differences

Critical: Since Quene 1 is not

ratiometric, gate tightly on

Forward Scatter (FSC) to

analyze cells of similar size.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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